molecular formula C20H18N4O2 B11427076 2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol

Cat. No.: B11427076
M. Wt: 346.4 g/mol
InChI Key: LOYTZSJPHSAMHE-UHFFFAOYSA-N
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Description

2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol typically involves multi-step organic reactions. One common method involves the use of Brønsted acidic ionic liquids as catalysts under solvent-free conditions. This method is considered environmentally friendly and efficient, providing good to excellent yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of scalable and cost-effective methods. The use of recyclable catalysts and solvent-free conditions is often preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-{3-[(3-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol is unique due to its specific structural features, which contribute to its distinct biological activities and potential therapeutic applications. Its methoxy and phenolic groups, along with the imidazo[1,2-a]pyrimidine core, provide a versatile scaffold for further chemical modifications and functionalization .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxy-4-[3-(3-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C20H18N4O2/c1-13-5-3-6-15(11-13)22-19-18(23-20-21-9-4-10-24(19)20)14-7-8-16(25)17(12-14)26-2/h3-12,22,25H,1-2H3

InChI Key

LOYTZSJPHSAMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(N=C3N2C=CC=N3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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